Doripenem

Vue d'ensemble

Description

Le doripenem est un antibiotique bêta-lactame appartenant au groupe des carbapénèmes. Il est reconnu pour son activité antibactérienne à large spectre, efficace contre les bactéries à Gram positif et à Gram négatif. Le this compound est particulièrement connu pour sa stabilité en solutions aqueuses, ce qui permet de l'administrer en perfusion sur de longues périodes. Il est utilisé pour traiter les infections abdominales complexes, les pneumonies nosocomiales et les infections urinaires compliquées, y compris les infections rénales avec sepsis .

Applications De Recherche Scientifique

Doripenem has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a model compound to study the reactivity and stability of beta-lactam antibiotics.

Biology: In biological research, this compound is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotic combinations.

Medicine: Clinically, this compound is used to treat severe bacterial infections, particularly those caused by multi-drug resistant organisms. .

Mécanisme D'action

Target of Action

Doripenem, a member of the β-lactam class of antibiotics, primarily targets bacterial enzymes known as penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound inhibits cell wall synthesis by binding to several PBPs (2, 3 & 4), resulting in defective cell walls . This interaction with its targets leads to the creation of osmotically unstable organisms that are susceptible to cell lysis . This compound is stable to hydrolysis by most beta-lactamases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan cross-linking during the synthesis of the bacterial cell wall . By inhibiting PBPs, this compound disrupts this pathway, leading to defective cell walls and ultimately, bacterial cell death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics in the dose range of 0.25 to 1.0 g . It is primarily eliminated by the kidneys and can be removed by hemodialysis . The cumulative urinary recovery rate of this compound is 68.1–72.0% within 24 hours . Monte Carlo simulation results suggest that 1.0 g every 12 hours or 0.5 g every 8 hours is an optimal regimen for pathogens susceptible to this compound (MIC ≤ 1 mg/L); while a high dose and extended infusion (1 g, every 8 hours, 4-hour infusion) is proposed for unsusceptible pathogens (2 ≤ MIC ≤ 8 mg/L) .

Result of Action

The result of this compound’s action is the death of the bacterial cell . By inhibiting the PBPs, this compound disrupts the synthesis of the bacterial cell wall, leading to the creation of osmotically unstable organisms that are susceptible to cell lysis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic effect, enhancing the bactericidal action of this compound . Furthermore, the efficacy of this compound can be affected by the susceptibility of the bacterial strain, as indicated by the minimum inhibitory concentration (MIC) .

Analyse Biochimique

Biochemical Properties

Doripenem interacts with various enzymes and proteins in biochemical reactions . For instance, it binds to the OXA-48 carbapenemase, a major resistance determinant that promotes the phenotype of carbapenem-resistant Enterobacteriaceae . This compound is observed in the Δ 1 R and Δ 1 S tautomeric states covalently attached to the catalytic S70 residue .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the synthesis of bacterial cell walls, leading to cell death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms . It binds to penicillin-binding proteins, inhibiting the synthesis of peptidoglycan, a key component of bacterial cell walls . This leads to cell lysis and death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that resistant subpopulations emerge during simulations of different regimens of this compound . The combined use of this compound with other antibiotics can reduce the number of these resistant subpopulations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Higher doses of this compound are more effective at reducing bacterial counts, but they may also lead to an increased risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes such as carbapenemases, which metabolize this compound and contribute to antibiotic resistance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport . It can penetrate bacterial cell walls and reach high concentrations within cells .

Subcellular Localization

This compound is localized within the periplasmic space of bacterial cells, where it exerts its antibacterial effects . It binds to penicillin-binding proteins located in the inner membrane of the bacterial cell wall .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le doripenem est synthétisé par un processus en plusieurs étapes qui implique la formation de sa structure cyclique bêta-lactame principale. La synthèse commence généralement par la préparation d'un intermédiaire clé, qui est ensuite soumis à diverses réactions chimiques pour former le produit final. Le processus implique l'utilisation de réactifs tels que le N,N-diméthylformamide et les tampons phosphates .

Méthodes de production industrielle : En milieu industriel, la production de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de cristallisation pour obtenir les formes polymorphes souhaitées de this compound, qui sont essentielles pour sa stabilité et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Le doripenem subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound, modifiant ainsi ses propriétés chimiques.

Substitution : Les réactions de substitution impliquent le remplacement d'atomes ou de groupes spécifiques dans la molécule de this compound, ce qui peut affecter son activité et sa stabilité

Réactifs et conditions communs : Les réactifs courants utilisés dans les réactions chimiques du this compound comprennent les tampons phosphates, le méthanol et l'acétonitrile. Les conditions réactionnelles telles que le pH, la température et le choix du solvant jouent un rôle crucial dans la détermination du résultat de ces réactions .

Principaux produits formés : Les principaux produits formés à partir des réactions chimiques du this compound dépendent des conditions réactionnelles spécifiques. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire des molécules de this compound modifiées avec différents groupes fonctionnels .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : En chimie, le this compound est utilisé comme composé modèle pour étudier la réactivité et la stabilité des antibiotiques bêta-lactames.

Biologie : En recherche biologique, le this compound est utilisé pour étudier les mécanismes de résistance bactérienne et l'efficacité de nouvelles combinaisons d'antibiotiques.

Médecine : Cliniquement, le this compound est utilisé pour traiter les infections bactériennes graves, en particulier celles causées par des organismes multirésistants. .

5. Mécanisme d'action

Le this compound exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Il y parvient en se liant aux protéines de liaison à la pénicilline (PBP), qui sont essentielles pour la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne. Cette liaison perturbe la synthèse de la paroi cellulaire, entraînant la lyse et la mort cellulaire. Le this compound est particulièrement efficace contre les bactéries qui produisent des bêta-lactamases, des enzymes qui dégradent d'autres antibiotiques bêta-lactames .

Comparaison Avec Des Composés Similaires

Composés similaires : Le doripenem fait partie de la classe des antibiotiques carbapénèmes, qui comprend d'autres composés tels que l'imipenem, le méropénème, l'ertapenem, le panipenem-bêtamipron et le biapenem .

Comparaison :

Imipenem : Le this compound a un spectre d'activité plus large que l'imipenem et est plus stable en solutions aqueuses.

Méropénème : Le this compound et le méropénème ont des spectres antibactériens similaires, mais le this compound est moins susceptible d'induire des convulsions.

Ertapenem : Contrairement au this compound, l'ertapenem a une demi-vie plus longue, ce qui permet une administration une fois par jour, mais il a un spectre d'activité plus étroit.

Panipenem-bêtamipron et biapenem : Ces composés sont similaires au this compound en termes de leur activité à large spectre, mais diffèrent dans leurs profils pharmacocinétiques et leurs utilisations cliniques

Propriétés

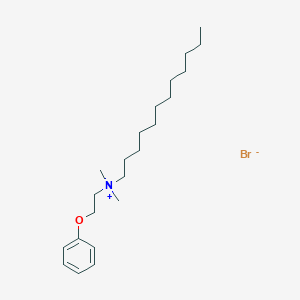

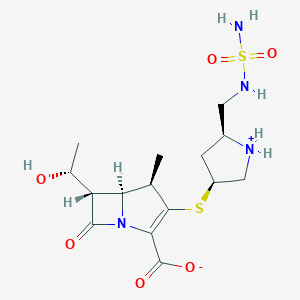

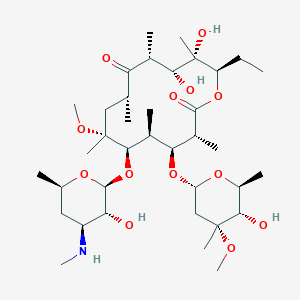

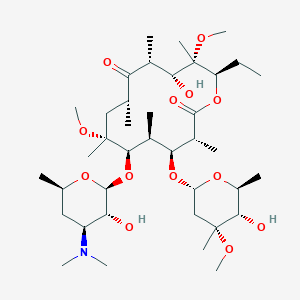

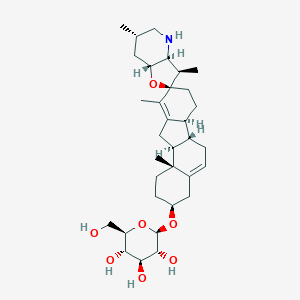

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAACINZEOAHHE-VFZPANTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046678 | |

| Record name | Doripenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Doripenem is a broad-spectrum carbapenem antibiotic with activity against many gram-positive and gram-negative aerobic bacteria, as well as a variety of anaerobes. Like other beta-lactam antibiotics, doripenem's bactericidal mechanism of action is mostly due to cell death after inhibition of bacterial enzymes called penicillin-bindng proteins (PBPs), which are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall. Carbapenems mainly have high affinity for PBPs 1a, 1b, 2 and 3. Inhibition of each PBP usually results in a different inactivating mechanism. Inhibition of PBPs 1a and 1b results in fast bacterial killing through the formation of spheroplasts, inhibition of PBP 2 results in rod-shaped bacteria to become spherical, and inhibition of PBP 3 results in filamentous-shaped organisms. The PBPs preferentially bound by different carbapenems depend on the organism. In E.coli and P.aeruginosa, doripenem binds to PBP 2, which is involved in the maintenance of cell shape, as well as to PBPs 3 and 4. Doripenem has a 1-beta-methyl side chain, which allows it to be relatively resistant to dehydropeptidase, as well as a trans-alpha-1-hydroxyethyl group at position 6 which provides beta-lactamase resistance. Like other carbapenems, doripenem is different from most beta-lactams due to its stability against hydrolysis by most beta-lactamases, including penicillinases, cephalosporinases, ESBL, and Amp-C producing enterobacteriaceae. | |

| Record name | Doripenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

148016-81-3 | |

| Record name | Doripenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148016-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doripenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148016813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doripenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doripenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHV525JOBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Doripenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

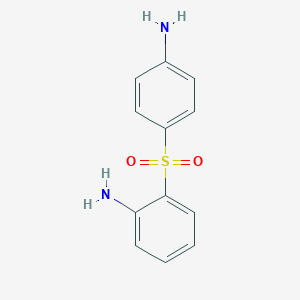

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)

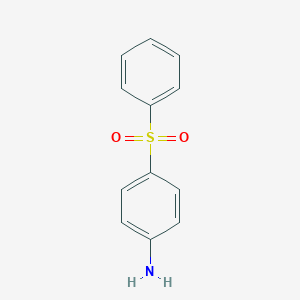

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)